molecular formula C15H15N3OS B2599839 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 487022-96-8

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No. B2599839
M. Wt: 285.37
InChI Key: VTCMMJCRIYQNRZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anti-Arrhythmic Activity

Research has explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, including compounds structurally related to "(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile". These compounds have shown significant anti-arrhythmic activity, highlighting their potential therapeutic applications in cardiovascular diseases (Abdel‐Aziz et al., 2009).

Anti-Inflammatory Potential

Another study focused on the synthesis of chromene derivatives using a compound structurally similar to "(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile". These derivatives were tested for their anti-inflammatory activity, revealing that they possess significant potential, which could be useful in the design and development of new anti-inflammatory drugs (Gandhi et al., 2018).

Catalytic Activity in Olefin Oxidation

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, derived from benzothiazole-based compounds, were synthesized and characterized. These complexes were used as catalysts for olefin oxidation, showcasing their potential in chemical synthesis and industrial applications (Ghorbanloo et al., 2017).

Antimicrobial Activity

Novel synthesis methodologies have led to the creation of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles containing benzothiazole units. Some of these compounds exhibited antimicrobial activities, suggesting their utility in developing new antimicrobial agents (El-Gaby et al., 2000).

Synthetic Applications

The synthetic applications of benzothiazole containing cyanoacetyl group were explored, revealing the potential to create a wide array of heterocyclic compounds. This demonstrates the versatility of benzothiazole-based compounds in organic synthesis, providing valuable insights into their reactivity and potential applications in the development of novel organic compounds (Fadda et al., 2010).

properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-10-11(15(19)18-8-4-1-5-9-18)14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7,17H,1,4-5,8-9H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCMMJCRIYQNRZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

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